Bienvenue dans la boutique en ligne BenchChem!

PEAQX sodium

NMDA receptor GluN2A subunit Selectivity profiling

PEAQX sodium (NVP-AAM077) is the definitive tool for selective blockade of GluN2A-containing NMDA receptors. Unlike non-selective antagonists (MK-801) or NR2B-selective agents (ifenprodil), PEAQX uniquely isolates NR2A-mediated contributions to cognition, neurodevelopment, and excitotoxicity—without the locomotor hyperactivity confound seen with MK-801/PCP. Essential for studies requiring subunit-specific dissection of NMDA receptor function.

Molecular Formula C17H15BrN3Na4O6P
Molecular Weight 560.1588
CAS No. 2102348-87-6
Cat. No. B609888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEAQX sodium
CAS2102348-87-6
SynonymsNVP-AAM077;  NVP-AAM 077;  NVP-AAM-077;  AAM-077;  AAM077;  AAM 077;  PEAQX;  PEAQX sodium;  Peaqx Tetrasodium Salt
Molecular FormulaC17H15BrN3Na4O6P
Molecular Weight560.1588
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1
InChIKeySMGAGBKXHAHCGQ-VSYRWHDMSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PEAQX sodium (CAS 2102348-87-6) as an NR2A-Preferring NMDA Receptor Antagonist


PEAQX sodium, also known as NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [1]. It exhibits a marked preference for NMDA receptors containing the GluN2A (formerly NR2A) subunit over those containing the GluN2B (NR2B) subunit [2]. In vitro studies using recombinant human receptors have reported functional selectivity ranging from approximately 5-fold based on binding affinity (Ki) to over 100-fold based on functional inhibition (IC50) for GluN1/GluN2A versus GluN1/GluN2B receptor combinations .

Functional Selectivity of PEAQX sodium in NMDA Receptor Subunit Research


Substitution of PEAQX sodium with a non-selective NMDA antagonist or an NR2B-selective agent fails to recapitulate its specific pharmacological profile, which is critical for dissecting the roles of NR2A- versus NR2B-containing NMDA receptors [1]. While the widely used non-selective antagonist MK-801 blocks all NMDA receptor subtypes, it cannot distinguish between the differential contributions of NR2A and NR2B [2]. Conversely, NR2B-selective agents like ifenprodil and Ro 25-6981 potently inhibit NR2B-containing receptors but have minimal activity at NR2A-containing receptors, thus providing an opposite selectivity profile to PEAQX [3]. The use of PEAQX sodium is therefore essential for experiments requiring preferential blockade of NR2A-containing NMDA receptors, enabling researchers to attribute specific physiological or pathological outcomes to this subunit.

Quantitative Selectivity and Functional Profiling of PEAQX sodium vs. Analogs


Subunit Selectivity of PEAQX sodium: Functional IC50 and Binding Affinity (Ki)

PEAQX demonstrates a clear preference for the NR2A subunit over NR2B. Functional inhibition (IC50) data show a ~110-fold selectivity for hNMDA 1A/2A (270 nM) over hNMDA 1A/2B (29,600 nM) . However, more detailed studies using Schild analysis to determine the equilibrium constant (KB), a more rigorous measure of antagonist affinity, reveal a more modest ~5.2-fold selectivity for NR1/NR2A (KB = 15 nM) over NR1/NR2B (KB = 78 nM) [1]. This distinction is critical for experimental design, as the degree of functional selectivity can be influenced by assay conditions and agonist concentration [2].

NMDA receptor GluN2A subunit Selectivity profiling

In Vivo Behavioral Dissection: Differential Effects of NR2A vs. NR2B Blockade on Spatial Memory

In a direct in vivo comparison, neonatal treatment with PEAQX (10 mg/kg, s.c.) produced a distinct and lasting behavioral phenotype in adult rats, characterized by spatial working memory deficits in a Y-maze task [1]. In contrast, treatment with the NR2B-selective antagonist ifenprodil (7.5 mg/kg, s.c.) during the same developmental window did not cause any detectable behavioral changes in adulthood [1]. This demonstrates that functional disruption of NR2A-containing NMDA receptors, but not NR2B-containing receptors, during a critical developmental period is sufficient to induce long-term cognitive impairment [1].

Behavioral pharmacology Schizophrenia model Spatial memory

Divergent Roles in Cortical Gamma Oscillations: NR2A Blockade vs. NR2B Blockade

Electroencephalogram (EEG) recordings in freely moving rats revealed a subunit-specific role in modulating cortical gamma oscillations, a neural correlate of cognition that is disrupted in schizophrenia [1]. Blockade of NMDA receptors with the NR2A-preferring antagonist PEAQX (NVP-AAM077) induced a strong increase in gamma power, accompanied by gating deficits and diminished low-frequency modulation [1]. In contrast, selective blockade of NR2B-containing receptors with ifenprodil or Ro 25-6981 had only minor effects on gamma activity [1]. This indicates that the pathological gamma hyperactivity induced by non-selective NMDA antagonists (e.g., ketamine, MK-801) is primarily driven by the blockade of NR2A-containing receptors [1].

Electrophysiology Gamma oscillations Schizophrenia

Distinct Roles in Excitotoxicity: Age-Dependent Neuroprotection by NR2A vs. NR2B Antagonism

In a model of glutamate-induced delayed calcium dysregulation (DCD), a process leading to excitotoxic neuronal death, the efficacy of PEAQX and the NR2B antagonist ifenprodil was found to be dependent on the maturational state of the neurons [1]. In 'younger' neurons (6-8 DIV) where NR2A expression is low, ifenprodil (10 µM) completely prevented DCD, whereas PEAQX (5 µM) was without effect [1]. In 'older' neurons (13-16 DIV) where both subunits are expressed, neither ifenprodil nor PEAQX could prevent DCD when applied separately; however, their combined application completely averted it [1]. Furthermore, only ifenprodil, and not PEAQX or the competitive antagonist AP-5, inhibited the reverse mode of the Na+/Ca2+ exchanger (NCXrev), an alternative pathway implicated in calcium overload [1].

Excitotoxicity Neuroprotection Calcium dysregulation

Age-Dependent Anticonvulsant Efficacy: NR2A Blockade Shows Developmental Specificity

The anticonvulsant action of PEAQX is age-dependent, aligning with the postnatal maturation gradient of GluN2A subunit expression [1]. In a study across three age groups (12, 18, and 25 days old), PEAQX (10-20 mg/kg, s.c.) suppressed pentylenetetrazol-induced generalized seizures in a dose-dependent manner [1]. Notably, its efficacy against cortical epileptic afterdischarges was most pronounced in the oldest group (25-day-old rats), a time point when GluN2A subunit expression becomes dominant [1]. This age-dependent efficacy is consistent with the known developmental switch from GluN2B to GluN2A dominance [1].

Epilepsy Anticonvulsant Developmental pharmacology

Differential Behavioral Effects in a Schizophrenia Model: NR2A Antagonism Does Not Induce Hyperactivity

A study comparing the behavioral effects of various NMDA receptor antagonists found that most compounds, including non-selective antagonists like PCP, SDZ 220,581, and MK-801, induced robust hyperlocomotion in rats, a behavioral model of psychosis [1]. However, the NR2A-subunit preferring antagonist NVP-AAM077 (PEAQX) was a notable exception, as it did not induce hyperactivity [1]. This suggests that the locomotor-stimulating effects of non-selective NMDA antagonists are not mediated through NR2A-containing receptors, and may instead be driven by blockade of other NMDA receptor subtypes [1].

Locomotor activity Schizophrenia model Behavioral pharmacology

Key Research Applications for PEAQX sodium (NVP-AAM077)


Dissecting NR2A Subunit Function in Neurodevelopmental and Psychiatric Disease Models

PEAQX sodium is uniquely suited for studies aiming to isolate the specific contribution of NR2A-containing NMDA receptors to brain development and function. As demonstrated by its ability to induce long-term cognitive deficits after neonatal exposure, a phenotype not seen with the NR2B antagonist ifenprodil [1], PEAQX is a critical tool for modeling neurodevelopmental aspects of schizophrenia and other cognitive disorders.

Investigating NMDA Receptor Subunit-Specific Roles in Cortical Network Oscillations

In electrophysiology studies, PEAQX is the agent of choice for understanding how NR2A-containing NMDA receptors regulate cortical gamma oscillations. Its selective blockade induces a robust increase in gamma power and associated gating deficits, mimicking the effects of non-selective NMDA antagonists like ketamine and MK-801 [2]. This contrasts sharply with NR2B-selective antagonists like Ro 25-6981, which have minimal effects, confirming PEAQX's utility in pinpointing the NR2A subunit's role in neural synchrony and cognitive processing.

Age-Dependent and Excitotoxicity Studies of NR2A-Containing Receptors

PEAQX sodium is essential for research on age-related changes in NMDA receptor function and excitotoxicity. Its distinct profile in preventing calcium dysregulation in older, but not younger, neurons [3], and its age-dependent anticonvulsant efficacy [4], highlight its value in studies where the maturational state of the nervous system is a key variable. These properties make it an ideal reagent for investigating the pathophysiology of conditions like neonatal hypoxia-ischemia, epilepsy, and age-related neurodegeneration.

Behavioral Pharmacology Studies Requiring Dissociation from Motor Activation

For behavioral studies focused on cognition, anxiety, or sensory processing, PEAQX offers a key advantage over non-selective NMDA antagonists. Unlike MK-801 or PCP, PEAQX does not induce locomotor hyperactivity, a major confounding factor in many behavioral assays [5]. This allows for a cleaner interpretation of behavioral outcomes and a more precise understanding of the NR2A subunit's role in complex behaviors without the interference of non-specific psychomotor stimulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PEAQX sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.